(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Overview
Description
(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a complex organic compound with the molecular formula C24H25NO. It consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a benzyl group (a benzene ring attached to a CH2 group) and a diphenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyrrolidin-2-yl)diphenylmethanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the addition of diphenylmethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpyrrolidin-2-yl)diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Benzylpyrrolidin-2-yl)diphenylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol: A stereoisomer with similar structure but different spatial arrangement.
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol: Another stereoisomer with distinct properties.
Uniqueness
(1-Benzylpyrrolidin-2-yl)diphenylmethanol is unique due to its specific combination of a pyrrolidine ring, benzyl group, and diphenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276832 | |
Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16226-60-1 | |
Record name | (1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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